molecular formula C7H14BrCl B1279589 1-Bromo-7-chloroheptane CAS No. 68105-93-1

1-Bromo-7-chloroheptane

Cat. No. B1279589
CAS RN: 68105-93-1
M. Wt: 213.54 g/mol
InChI Key: ZMAOWMBSLZYILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds, such as carborane anions with bromine and chlorine substituents, has been achieved through the treatment of precursors with halogenating agents like ICl and Br2/triflic acid at elevated temperatures . This suggests that a similar approach could potentially be applied to synthesize 1-Bromo-7-chloroheptane, although the specific conditions and precursors would need to be tailored to the heptane backbone.

Molecular Structure Analysis

The molecular structure of halogenated compounds can exhibit significant variation depending on the nature and position of the halogen substituents. For example, the crystal structure of a complex involving a brominated benzodiazepine shows the influence of bromine on the overall molecular conformation . Similarly, the bromo analogue of a chloro-substituted benzene compound exhibits a significant twist due to the presence of the bromine atom . These findings indicate that the molecular structure of 1-Bromo-7-chloroheptane would likely be influenced by the presence and position of the bromine and chlorine atoms.

Chemical Reactions Analysis

The reactivity of halogenated compounds can vary widely. The papers provided do not directly address the chemical reactions of 1-Bromo-7-chloroheptane, but studies on related compounds show that halogen atoms can participate in various reactions, such as substitutions or eliminations . The presence of both bromine and chlorine in 1-Bromo-7-chloroheptane could lead to interesting reactivity patterns, potentially influenced by the relative reactivity of the two halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by the nature of the halogen atoms and their positions on the carbon chain. Vibration spectra and rotational isomerism studies of halogenated propanes and butanes provide insights into the dynamic behavior of these molecules in different states . The presence of bromine and chlorine in 1-Bromo-7-chloroheptane would affect its vibrational spectra and could lead to the existence of rotational isomers with different stabilities. Additionally, the electron-withdrawing effects of the halogens would impact the compound's reactivity and stability, as suggested by computational studies on halogenated cycloheptanes .

Scientific Research Applications

Dehalogenation Studies

Research on the dehalogenation of halogenated alkanes and fatty acids includes the investigation of compounds like 1-chloroheptane and 6-bromohexanoate. A study by Omori and Alexander (1978) explored the ability of bacteria to dehalogenate such compounds. Although 1-Bromo-7-chloroheptane was not directly studied, this research provides insights into microbial processes that could potentially affect similar compounds (Omori & Alexander, 1978).

Thermal Properties Analysis

The thermal properties of halogenated alkanes, including 1-bromoalkanes and 1-chloroalkanes, were studied by Chorążewski, Góralski, and Tkaczyk (2005). Their work measured the heat capacities of these compounds across a range of temperatures, offering valuable data for understanding the behavior of 1-Bromo-7-chloroheptane under various thermal conditions (Chorążewski, Góralski, & Tkaczyk, 2005).

Spectroscopic Analysis of Halogenoalkanes

The Raman and infrared spectra of halogenoalkanes, including 1-chloro- and 1-bromoalkanes, were analyzed in a study by Ogawa et al. (1978). This research, focusing on vibrational frequencies and rotational isomerism, provides foundational knowledge relevant to understanding the molecular behavior of 1-Bromo-7-chloroheptane (Ogawa et al., 1978).

Safety And Hazards

1-Bromo-7-chloroheptane can cause skin and eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-7-chloroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrCl/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOWMBSLZYILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470259
Record name 1-Bromo-7-chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-7-chloroheptane

CAS RN

68105-93-1
Record name 1-Bromo-7-chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-7-chloroheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Amaro, J Brezovský, S Kováèová, L Maier… - loschmidt.chemi.muni.cz
General. 1 H and 13 C NMR spectra were measured with Bruker AVANCE III spectrometer with operating frequencies 500.13 MHz ( 1 H) and 125.8 MHz (13 C). Coupling constants (J …
Number of citations: 2 loschmidt.chemi.muni.cz
NS Schauser, A Nikolaev, PM Richardson… - ACS Macro …, 2020 - ACS Publications
… The three-step synthesis of PMS-10-Im began with a substitution reaction between 1-lithio-1H-imidazole (generated in situ from imidazole and n-BuLi) and 1-bromo-7-chloroheptane to …
Number of citations: 39 pubs.acs.org
T Iwasaki, H Takagawa, K Okamoto, SP Singh… - …, 2014 - thieme-connect.com
The cross-coupling of alkyl (pseudo)halides with alkyl Grignard reagents is catalyzed efficiently by a cobalt(II) chloride–lithium iodide–1,3-diene catalytic system, which provides a new …
Number of citations: 25 www.thieme-connect.com
A Nikolaev, PM Richardson, S Xie… - …, 2022 - ACS Publications
… First, the thiol-alkyl-heterocycle sidechains were synthesized via a nucleophilic substitution reaction between 1-bromo-7-chloroheptane (1) and the conjugate base of the halogenated …
Number of citations: 7 pubs.acs.org
LD Blake, ME Johnson, SV Siegel… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
… The copper-mediated alkane synthesis of 1-bromo-7-chloroheptane and allylmagnesium bromide afforded chloroalkene (compound 2) (22). Replacement of the chloride with iodide via …
Number of citations: 20 journals.asm.org
CR Tysoe - 2018 - open.library.ubc.ca
… Benzyl quercetin 02b was alkylated with 1-bromo-3-chloropropane, 1bromo-5-chloropentane, or 1-bromo-7-chloroheptane. Tetrabutylammonium azide was used to convert the alkyl …
Number of citations: 3 open.library.ubc.ca

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